molecular formula C6H5BrN4 B2559067 2-Bromo-6-methyl-[1,2,4]triazolo[1,5-a]pyrimidine CAS No. 1781485-41-3

2-Bromo-6-methyl-[1,2,4]triazolo[1,5-a]pyrimidine

Cat. No. B2559067
CAS RN: 1781485-41-3
M. Wt: 213.038
InChI Key: YFQJBLNUOWBVBO-UHFFFAOYSA-N
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Description

“2-Bromo-6-methyl-[1,2,4]triazolo[1,5-a]pyrimidine” is a chemical compound with the molecular formula C7H6BrN3 . It is a white needle-like solid and is used in various chemical reactions due to its unique structure .


Synthesis Analysis

The synthesis of “2-Bromo-6-methyl-[1,2,4]triazolo[1,5-a]pyrimidine” and similar compounds often involves a series of reactions . For instance, a series of novel triazole-pyrimidine-based compounds were designed, synthesized, and characterized by mass spectra, 1HNMR, 13CNMR, and a single X-Ray diffraction analysis .


Molecular Structure Analysis

The molecular structure of “2-Bromo-6-methyl-[1,2,4]triazolo[1,5-a]pyrimidine” is characterized by the presence of a triazolo[1,5-a]pyrimidine core, which is a fused ring system containing a pyrimidine ring and a 1,2,4-triazole ring .


Chemical Reactions Analysis

“2-Bromo-6-methyl-[1,2,4]triazolo[1,5-a]pyrimidine” can participate in various chemical reactions. For example, it has been used in the synthesis of novel triazole-pyrimidine hybrids, which have shown promising neuroprotective and anti-inflammatory properties .


Physical And Chemical Properties Analysis

“2-Bromo-6-methyl-[1,2,4]triazolo[1,5-a]pyrimidine” is a white needle-like solid . It has a molecular weight of 212.05 .

Scientific Research Applications

Chemical Synthesis

“2-Bromo-6-methyl-[1,2,4]triazolo[1,5-a]pyrimidine” is often used as a reactant in chemical synthesis . It can be used in the synthesis of various complex organic compounds, contributing to the development of new materials and pharmaceuticals .

Pharmacological Research

Compounds similar to “2-Bromo-6-methyl-[1,2,4]triazolo[1,5-a]pyrimidine” have been investigated for their pharmacological activity caused by binding to HIV TAR RNA . This suggests potential applications in antiviral drug development .

Antimalarial Activity

“2-Bromo-6-methyl-[1,2,4]triazolo[1,5-a]pyrimidine” can be used as a reactant for the synthesis of dihydroorotate dehydrogenase inhibitors with antimalarial activity . This highlights its potential in the development of new treatments for malaria .

FABP4 and FABP5 Inhibitors

Fatty acid-binding proteins (FABPs) isoforms, FABP4 and FABP5, have been recognized as potential therapeutic targets for some disorders, such as dyslipidemia, coronary heart disease, and diabetes . “2-Bromo-6-methyl-[1,2,4]triazolo[1,5-a]pyrimidine” could potentially be used in the development of inhibitors for these proteins .

Ruthenium (II)-Hmtpo Complexes

“2-Bromo-6-methyl-[1,2,4]triazolo[1,5-a]pyrimidine” can be used as a reactant for the synthesis of Ruthenium (II)-Hmtpo complexes . These complexes have various applications in catalysis, materials science, and biological systems .

Vilsmeier Reaction of Conjugated Carbocycles and Heterocycles

“2-Bromo-6-methyl-[1,2,4]triazolo[1,5-a]pyrimidine” can be used as a reactant for the Vilsmeier reaction of conjugated carbocycles and heterocycles . This reaction is a valuable tool in organic synthesis, allowing for the formation of various important compounds .

Mechanism of Action

The mechanism of action of “2-Bromo-6-methyl-[1,2,4]triazolo[1,5-a]pyrimidine” and similar compounds often involves interactions with various biological targets. For instance, some triazole-pyrimidine hybrids have shown anti-neuroinflammatory properties through inhibition of nitric oxide (NO) and tumor necrosis factor-α (TNF-α) production in LPS-stimulated human microglia cells .

Future Directions

The future directions for “2-Bromo-6-methyl-[1,2,4]triazolo[1,5-a]pyrimidine” and similar compounds could involve further exploration of their biological activities and potential therapeutic applications. For instance, triazole-pyrimidine hybrids have shown promising neuroprotective and anti-inflammatory properties, suggesting potential applications in the treatment of neurodegenerative diseases .

properties

IUPAC Name

2-bromo-6-methyl-[1,2,4]triazolo[1,5-a]pyrimidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H5BrN4/c1-4-2-8-6-9-5(7)10-11(6)3-4/h2-3H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YFQJBLNUOWBVBO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CN2C(=NC(=N2)Br)N=C1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H5BrN4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

213.03 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Bromo-6-methyl-[1,2,4]triazolo[1,5-a]pyrimidine

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